2,4,4-トリメチルペンチルホスファン

概要

説明

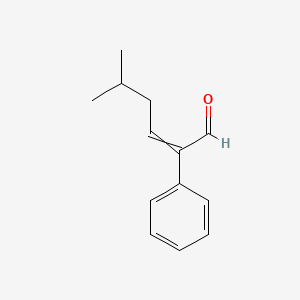

Phosphine, (2,4,4-trimethylpentyl)-, also known as 2,4,4-Trimethylpentylphosphine, is a chemical compound with the molecular formula C8H19P . It is a colorless liquid .

Synthesis Analysis

The synthesis of Phosphine, (2,4,4-trimethylpentyl)-, involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . Another method involves the hydroalumination of α-olefin dimers with subsequent interaction with PCl3 and oxidation with SO2Cl2 .Molecular Structure Analysis

The molecular structure of Phosphine, (2,4,4-trimethylpentyl)-, is characterized by a phosphorus (V) atom bonded to a carbon atom and three hydrogen atoms . The molecular weight is 146.21 Da .Chemical Reactions Analysis

Phosphine, (2,4,4-trimethylpentyl)-, has been shown to extract Mo from hydrochloric, nitric, and sulfuric acid solutions by the mechanism of the cation exchange with the attachment of two single-charged acidic residues of the dimer of bis (2,4,4-trimethylpentyl)phosphine acid to the molybdenum cation .Physical And Chemical Properties Analysis

Phosphine, (2,4,4-trimethylpentyl)-, has a boiling point of 170.2 °C at 760 mmHg, a flash point of 56.7 °C, and an enthalpy of vaporization of 38.99 kJ/mol . It has a polar surface area of 13.59 Å2, a rotatable bond count of 3, and a heavy atom count of 9 .科学的研究の応用

金属抽出

2,4,4-トリメチルペンチルホスファン: は、モリブデンなどの金属の抽出に使用されます。これは、陽イオン交換機構を通じて機能し、2つの単一の荷電した酸性残基をモリブデンカチオンに付着させます。 このプロセスはpH約2で最適化され、抽出されたモリブデン化合物の構造はUVおよびIR分光法によって決定されています .

光分解研究

この化合物は、有機チオリン酸系抽出剤の光分解の研究にも関与しています。微量の水分が関連する化合物の分解を引き起こし、2,4,4-トリメチルペンチルホスフィン酸の濃度が上昇することが観察されています。 これらの研究は、工業条件下での抽出剤の安定性を理解するために不可欠です .

有機リン化合物合成

2,4,4-トリメチルペンチルホスファン: は、さまざまな有機リン化合物の合成における重要な反応剤です。 これは、2,4,4-トリメチルペンテン-1と反応し、続いて過酸化水素と硫黄との反応により、Cyanex 302®などの市販の金属抽出剤を生成します .

作用機序

Target of Action

The primary targets of 2,4,4-Trimethylpentylphosphane are metal ions such as molybdenum and iron . The compound has been shown to interact with these metal ions, facilitating their extraction from various solutions .

Mode of Action

2,4,4-Trimethylpentylphosphane interacts with its targets through a mechanism of cation exchange . For instance, in the extraction of molybdenum, it attaches two single-charged acidic residues of the dimer of bis(2,4,4-trimethylpentyl)phosphine acid to the molybdenum cation . Similarly, it has been studied for its role in the uptake of iron(III) from sulfate solutions .

Biochemical Pathways

It is known that the compound plays a role in the extraction and recovery of metal ions, which could potentially influence various biochemical processes depending on the specific metal ion involved .

Result of Action

The primary result of the action of 2,4,4-Trimethylpentylphosphane is the extraction of metal ions from solutions . This can be particularly useful in industrial processes, such as the recovery of valuable metals from waste streams.

Action Environment

The efficacy and stability of 2,4,4-Trimethylpentylphosphane can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of molybdenum extraction . Additionally, the presence of other substances in the solution, such as different types of acids, can also impact the extraction process .

Safety and Hazards

将来の方向性

Phosphine, (2,4,4-trimethylpentyl)-, and its derivatives have been widely used in the extraction and separation of metal ions in hydrometallurgy . The replacement of oxygen with sulfur in the functional groups (P = O to P = S group) has two opposing effects. One is to enhance their acidity and extractability due to an increase in the stability of metal complexes, and the other is to make the stripping of metals from the loaded Cyanex 301 difficult . This information is of great value in the synthesis of new kinds of extractants for the extraction of metals from a diverse medium .

特性

IUPAC Name |

2,4,4-trimethylpentylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUJXKQEUURINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868644 | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82164-75-8 | |

| Record name | (2,4,4-Trimethylpentyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82164-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of the (2,4,4-trimethylpentyl) group influence the reactivity of phosphine oxide radicals?

A1: The research by [, ] highlights the impact of substituents on the reactivity of phosphinoyl radicals. Comparing (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) and bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide (BAPO), both containing the (2,4,4-trimethylpentyl) group, reveals that steric hindrance plays a significant role. The diphenylphosphinoyl radical derived from TMDPO exhibits higher reactivity towards methyl methacrylate compared to the more sterically hindered 2,6-dimethoxybenzoyl-2,4,4-trimethylpentylphosphinoyl radical derived from BAPO. This suggests that the bulky (2,4,4-trimethylpentyl) group can hinder the approach of reactant molecules, impacting reaction rates.

Q2: Can 2-Mercaptothioxanthone enhance the photoinitiation efficiency of acylphosphine oxides containing the (2,4,4-trimethylpentyl) group?

A2: Yes, the study by [] demonstrates that 2-Mercaptothioxanthone (TX-SH) significantly enhances the photoinitiation efficiencies of both TMDPO and BAPO, both containing the (2,4,4-trimethylpentyl) group. TX-SH acts as a triplet sensitizer, absorbing light and transferring energy to the acylphosphine oxides, promoting their cleavage into reactive radicals. Additionally, the thiol functionality of TX-SH mitigates oxygen inhibition, further improving polymerization yields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)